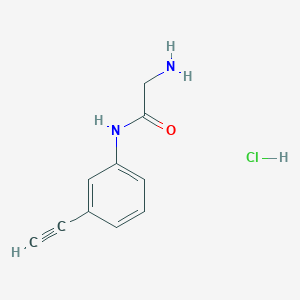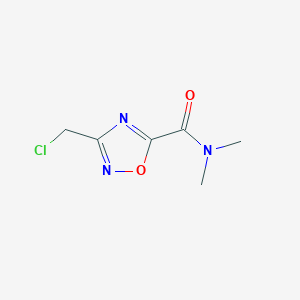
3-(3-氟苯氧基)吡咯烷盐酸盐
描述
3-(3-Fluorophenoxy)pyrrolidine hydrochloride, also known as FP, is a chemical compound used in various scientific experiments. It has a molecular weight of 217.67 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(3-fluorophenoxy)pyrrolidine hydrochloride . The InChI code is 1S/C10H12FNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H .Physical And Chemical Properties Analysis
The compound has a molecular formula of C10H13ClFNO and a molecular weight of 217.67 . More specific physical and chemical properties are not available in the retrieved data.科学研究应用
Proteomics Research
3-(3-Fluorophenoxy)pyrrolidine hydrochloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound can be used as a reagent or building block in synthesizing peptides or small molecules that interact with proteins, aiding in the identification and understanding of protein function and interaction networks within cells.
Neuroscience
In neuroscience, this compound finds application in the synthesis of molecules that can cross the blood-brain barrier. It could potentially be used to develop new drugs that target central nervous system disorders, given its structural properties that facilitate interaction with neural receptors .
Pharmacology
Pharmacological studies often require compounds that can serve as precursors for the synthesis of pharmacologically active molecules3-(3-Fluorophenoxy)pyrrolidine hydrochloride may be used to create ligands for various receptors or ion channels, contributing to the development of new therapeutic agents .
Biochemistry
In biochemistry, this chemical serves as a tool for studying enzyme-substrate interactions. It could be used to modify enzymes or substrates to investigate the mechanisms of enzyme action or to create inhibitors that can regulate enzymatic activity .
Medicinal Chemistry
Medicinal chemistry utilizes 3-(3-Fluorophenoxy)pyrrolidine hydrochloride for drug design and discovery. It can be a key intermediate in the synthesis of novel drug candidates with potential therapeutic effects for various diseases .
Analytical Chemistry
Analytical chemists may employ this compound in developing new analytical methods. It could be used as a standard or reference compound in chromatography, mass spectrometry, or spectroscopy to quantify or identify other substances .
Toxicology
Lastly, toxicologists might explore the use of this compound in toxicity studies. It could serve as a model compound to study the metabolic pathways and the detoxification processes in living organisms .
安全和危害
属性
IUPAC Name |
3-(3-fluorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOIQSJHJSONKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663057 | |
| Record name | 3-(3-Fluorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185119-76-9 | |
| Record name | 3-(3-Fluorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(Tert-butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1521161.png)

![1-[5-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine](/img/structure/B1521163.png)

![4-{[(4-Fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521166.png)
![4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1521170.png)


![[4-(Methanesulfonylmethyl)phenyl]methanamine](/img/structure/B1521177.png)


